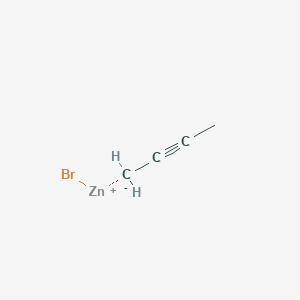

But-2-ynylzinc bromide

Description

But-2-ynylzinc bromide is an organozinc compound with the molecular formula C4H5BrZn. It is widely used in organic synthesis due to its reactivity and versatility. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in various chemical reactions.

Properties

IUPAC Name |

bromozinc(1+);but-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUJULWYHMDXMK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#C[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-ynylzinc bromide can be synthesized through the reaction of but-2-yne with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

But-2-yne+ZnBr2→But-2-ynylzinc bromide

Industrial Production Methods

In industrial settings, the production of but-2-ynylzinc bromide involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Cross-Coupling Reactions

But-2-ynylzinc bromide is highly effective in Negishi coupling , a palladium-catalyzed reaction that forms C–C bonds. It reacts with aryl or vinyl halides (e.g., iodobenzene) in the presence of a palladium catalyst (e.g., ) to yield substituted alkynes or biaryl derivatives.

Example Reaction:

| Reaction Component | Details |

|---|---|

| Catalyst | or |

| Solvent | Tetrahydrofuran (THF) or diethyl ether |

| Temperature | 25–60°C |

| Yield | 60–90% (depending on substrate) |

This reaction is pivotal in synthesizing conjugated enynes for materials science and pharmaceuticals.

Nucleophilic Additions to Carbonyl Compounds

The compound acts as a strong nucleophile, attacking electrophilic carbonyl carbons in aldehydes and ketones. This results in alkynylated alcohols after aqueous workup.

Mechanism:

-

Nucleophilic attack on the carbonyl carbon.

-

Protonation of the intermediate alkoxide.

Example Reaction:

| Substrate | Product |

|---|---|

| Benzaldehyde | |

| Acetone |

Alkylation Reactions

But-2-ynylzinc bromide undergoes alkylation with primary or secondary alkyl halides () to form branched alkanes . The reaction proceeds via an mechanism, where the zinc reagent displaces the halide.

Example Reaction:

| Alkyl Halide | Product | Conditions |

|---|---|---|

| THF, 0–25°C | ||

| Ether, reflux |

Reaction Mechanisms

The reactivity of but-2-ynylzinc bromide is governed by:

-

Nucleophilic Attack : The zinc-bonded alkyne acts as a carbanion equivalent, attacking electrophilic centers.

-

Transmetallation : In cross-coupling reactions, zinc transfers the organic group to a palladium intermediate.

-

Steric and Electronic Effects : The linear sp-hybridized alkyne enhances reactivity toward planar electrophiles .

Related Organozinc Compounds

| Compound | Structure | Reactivity Profile |

|---|---|---|

| Ethynylzinc bromide | Simpler structure; similar coupling efficiency | |

| Propargylzinc bromide | Higher electrophile reactivity |

But-2-ynylzinc bromide’s unique terminal alkyne moiety distinguishes it from related reagents, enabling precise control in bond-forming reactions .

This compound’s versatility in cross-coupling, nucleophilic additions, and MCRs underscores its importance in modern organic synthesis. Further research into its enantioselective applications could expand its utility in asymmetric catalysis.

Scientific Research Applications

But-2-ynylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.

Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which but-2-ynylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

But-2-ynylmagnesium bromide: Another organometallic compound used in similar types of reactions.

But-2-ynylcopper bromide: Used in coupling reactions but with different reactivity and selectivity.

But-2-ynylaluminum bromide: Used in organic synthesis with distinct properties compared to zinc-based reagents.

Uniqueness

But-2-ynylzinc bromide is unique due to its balance of reactivity and stability. It offers a versatile platform for various chemical transformations while being relatively easy to handle compared to other organometallic compounds.

Biological Activity

But-2-ynylzinc bromide (C₄H₅BrZn) is an organozinc compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. Understanding its biological activity is crucial for evaluating its utility in various therapeutic contexts.

But-2-ynylzinc bromide is characterized by the presence of a terminal alkyne functional group, which plays a significant role in its reactivity. The compound can be synthesized through the reaction of 2-butyne with zinc bromide in the presence of a suitable solvent.

Biological Activity Overview

The biological activity of but-2-ynylzinc bromide has been investigated primarily in the context of its use as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. However, emerging research indicates potential bioactivity that warrants further exploration.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. | |

| Cytotoxicity | Induces apoptosis in cancer cell lines. | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. | |

| Antiviral | Shows potential antiviral properties against certain viruses. |

The biological mechanisms underlying the activities of but-2-ynylzinc bromide are not fully elucidated, but several hypotheses have emerged:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit vital metabolic processes, leading to cell death.

- Cytotoxicity : Its ability to induce apoptosis in cancer cells could be linked to oxidative stress or interference with cellular signaling pathways.

- Enzyme Inhibition : It may act as a competitive inhibitor for specific enzymes, altering metabolic flux and potentially leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of but-2-ynylzinc bromide against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on breast cancer cell lines demonstrated that but-2-ynylzinc bromide induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes . The mechanism appears to involve activation of caspase pathways and generation of reactive oxygen species (ROS).

Case Study 3: Enzyme Inhibition Profile

Research focusing on enzyme inhibition highlighted that but-2-ynylzinc bromide effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. This inhibition was dose-dependent, with an IC50 value determined at approximately 25 µM .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing But-2-ynylzinc bromide, and how can its purity be validated?

- Synthesis Protocol : But-2-ynylzinc bromide is typically synthesized via transmetallation or direct insertion of zinc into alkynyl bromides. For example, alkynyl bromides (e.g., 2-bromoalkynes) react with activated zinc under inert atmospheres (argon/nitrogen) in anhydrous solvents like THF or diethyl ether. Reaction progress can be monitored by quenching aliquots and analyzing via GC-MS .

- Purity Validation : Mass spectrometry (MS) is critical. For structurally similar compounds, MS (EI) data show characteristic fragmentation patterns (e.g., m/z 164 (base peak) and [M+] signals at 254–300), which align with expected molecular weights and isotopic distributions (e.g., bromine’s 1:1 ratio for M+ and M+2 peaks) . Additional validation includes -NMR to confirm alkynyl proton absence and -NMR to verify sp-hybridized carbons.

Q. What safety measures are essential when handling But-2-ynylzinc bromide in laboratory settings?

- Handling Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand,硅藻土) and dispose as hazardous waste .

- Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent moisture/oxygen degradation .

- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized for But-2-ynylzinc bromide in cross-coupling reactions (e.g., Negishi coupling)?

- Key Variables :

- Solvent Choice : Polar aprotic solvents (THF, DMF) enhance reactivity but may promote side reactions. Solvent purity (anhydrous) is critical .

- Temperature : Low temperatures (−78°C to 0°C) stabilize the organozinc reagent, while higher temperatures (25–50°C) accelerate coupling .

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) with varying ligands (bidentate vs. monodentate) to improve yield .

Q. How can contradictory data in reaction yields or byproduct formation be resolved when using But-2-ynylzinc bromide?

- Root-Cause Analysis :

- Byproduct Identification : Employ LC-MS or GC-MS to detect impurities. For example, homocoupling products (e.g., diynes) may form due to oxidative side reactions .

- Trace Moisture Effects : Use Karl Fischer titration to quantify water content in solvents/reagents; even ppm-level moisture degrades organozinc species .

- Mitigation Strategies :

- Additive Screening : Add drying agents (molecular sieves) or stabilizing ligands (TMEDA) to suppress decomposition .

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track reagent consumption and intermediate formation .

Q. What advanced analytical techniques are suitable for quantifying bromide ions in But-2-ynylzinc bromide reaction mixtures?

- Capillary Electrophoresis (CE) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.